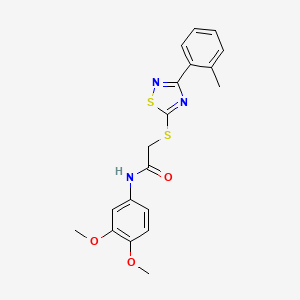

N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

説明

N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-thioacetamide hybrid compound characterized by a 1,2,4-thiadiazole core substituted with an o-tolyl group (2-methylphenyl) at position 3 and a thioacetamide side chain at position 3.

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIFWPRQRPFKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is C19H19N3O4S2. The structure includes a thiadiazole ring and methoxyphenyl groups which contribute to its pharmacological profile. The presence of sulfur and nitrogen in the thiadiazole core enhances its reactivity and biological interactions.

Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C19H19N3O4S2 |

| Thiadiazole Ring | Contributes to diverse biological activities |

| Methoxy Substituents | Enhance solubility and bioactivity |

Anti-inflammatory Properties

Research indicates that N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits significant anti-inflammatory effects. It suppresses pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This makes it a potential candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- HCT116 (colon cancer)

- H460 (lung cancer)

- MCF-7 (breast cancer)

The growth inhibition observed in these cell lines suggests that the compound may interfere with crucial cellular processes involved in cancer proliferation .

The mechanism by which N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects is multifaceted:

- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases.

- Enzyme Inhibition : Targets specific enzymes associated with cancer progression, such as topoisomerase II and HDAC.

- Cytokine Modulation : Reduces levels of inflammatory cytokines which can promote tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Cytotoxicity Study :

-

Anti-inflammatory Study :

- A study demonstrated that treatment with this compound significantly reduced TNF-α levels in LPS-stimulated macrophages.

- This suggests potential applications in managing conditions like rheumatoid arthritis.

Comparative Analysis with Other Compounds

To better understand the efficacy of N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, we can compare it with other similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-2-thioacetamide | Cytotoxicity via apoptosis | Moderate |

| 1,3,4-Oxadiazole Derivatives | Enzyme inhibition | High anticancer activity |

| Thiadiazole Derivatives | Anti-inflammatory and antimicrobial | Variable |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (): This analogue replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl moiety. The absence of the 3-methoxy group reduces steric bulk and may alter binding affinity to hydrophobic pockets in target enzymes.

- 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide (): This compound retains the 3,4-dimethoxyphenyl group but substitutes the o-tolyl with a benzylsulfonyl group. Its molecular weight (433.5 g/mol) and formula (C₁₉H₁₉N₃O₅S₂) are comparable to the target compound, but the benzylsulfonyl group may increase polarity (PSA ≈ 120 Ų estimated) compared to the hydrophobic o-tolyl substituent .

Pharmacokinetic and ADMET Comparisons

- N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidine-4-yl)thio)acetamide (): A structurally distinct analogue with a pyrimidine-thioacetamide core. In silico ADMET predictions for this compound indicate high oral bioavailability due to optimal LogP (~3.2) and moderate polar surface area (PSA ≈ 90 Ų).

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This triazole-thiadiazole hybrid demonstrated superior intermolecular interaction energy in docking studies compared to reference compounds. The sodium carboxylate group enhances solubility, whereas the target compound’s neutral acetamide group may favor passive diffusion .

Key Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties/Activity |

|---|---|---|---|---|

| N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Thiadiazole-thioacetamide | 3,4-dimethoxyphenyl, o-tolyl | ~433 g/mol* | Predicted high LogP (~3.5) |

| N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Thiadiazole-thioacetamide | 4-methoxyphenyl, o-tolyl | ~403 g/mol* | Simplified structure, lower PSA |

| 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide | Thiadiazole-acetamide | 3,4-dimethoxyphenyl, benzylsulfonyl | 433.5 g/mol | Enhanced polar interactions |

| Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate | Triazole-thiadiazole | Sodium carboxylate, phenylamino | ~480 g/mol* | High solubility, strong docking scores |

*Estimated based on structural similarity.

Research Implications and Gaps

- Activity Data : Direct IC₅₀ or kinase inhibition data for the target compound are absent in the provided evidence. Comparative studies with analogues like those in (IC₅₀ = 30–42 nM for CDK5/p25 inhibitors) could guide future assays .

- Synthetic Optimization : and highlight methods for modifying thiadiazole-amine intermediates, suggesting routes to improve the target compound’s potency or solubility .

- ADMET Validation : While in silico models predict favorable properties (), experimental validation of bioavailability and toxicity is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。